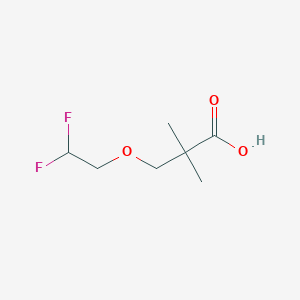
3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid
Descripción general
Descripción
3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFE is a colorless liquid with a molecular formula of C8H14F2O3 and a molecular weight of 198.19 g/mol. In
Aplicaciones Científicas De Investigación
Synthesis of Heteroarenes
Researchers have developed methods for the direct synthesis of C(CF3)Me2-substituted heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid, facilitating the production of previously unknown compounds potentially useful in drug discovery. This transition-metal-free decarboxylative 1,1-dimethyltrifluoroethylation process highlights the compound's role in innovative synthetic chemistry approaches, enhancing heteroarene functionalization without the need for metal catalysts, thereby streamlining the synthesis process and improving yields (Liu et al., 2018).
Development of Fluorocarbon Surfactants
The substance has been instrumental in the synthesis of fluorocarbon surfactants, demonstrating its utility beyond pharmaceutical applications. For instance, its derivatives have been used to create perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants, showcasing low surface tension properties. These surfactants significantly reduce the surface tensions of organic solvents, underscoring the chemical's versatility and its potential in developing materials with unique surface-active properties (Han et al., 2009).
Thermochemical Properties
The thermochemical properties of related compounds have been meticulously studied, providing valuable insights into the structural and energetic aspects of fluoroorganic compounds. By measuring the enthalpies of formation and combustion, researchers have contributed to a deeper understanding of the molecular structure's impact on its energy content, facilitating the design of more efficient and environmentally friendly fluorochemicals (Lukyanova & Papina, 2013).
Innovative Polymer Synthesis
The compound's derivatives have found applications in polymer science, particularly in synthesizing high-performance, organosoluble polyamides and polyimides. By integrating fluoro-containing monomers derived from similar compounds, researchers have developed polymers with excellent solubility, thermal stability, and mechanical properties, suitable for advanced technological applications, such as electronics and aerospace industries (Liaw et al., 2001).
Luminescent Materials Development
Lanthanide ternary complexes based on derivatives of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid exhibit promising luminescent properties. These complexes have been characterized by their crystal structures and thermoanalytical properties, suggesting potential applications in optical devices, sensors, and bioimaging technologies. The capacity to fine-tune the luminescent properties through chemical modification underscores the compound's utility in developing new materials for advanced optical applications (Du et al., 2020).
Propiedades
IUPAC Name |
3-(2,2-difluoroethoxy)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3/c1-7(2,6(10)11)4-12-3-5(8)9/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVASOELIBISSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



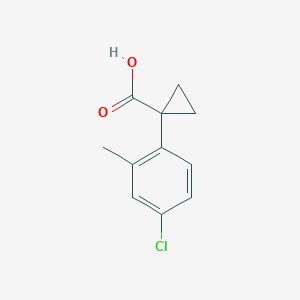

![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)
![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)

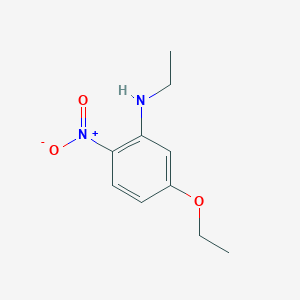
![N-[(2-oxocyclohexyl)methyl]formamide](/img/structure/B1431998.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)
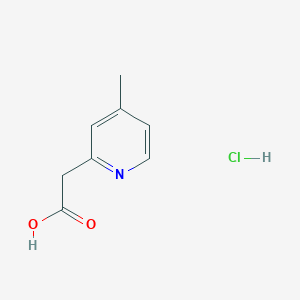
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)
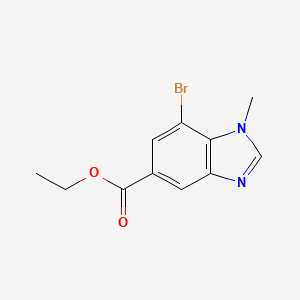
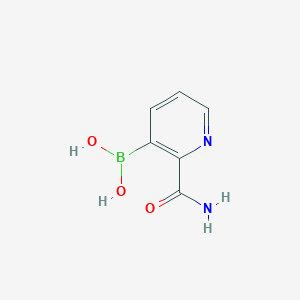
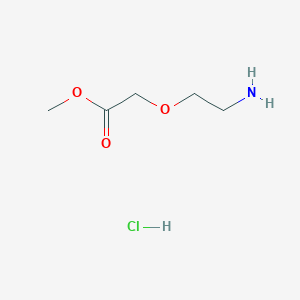
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)